Acetyl-p-nitro-beta-phenylalanine

Protease resistance β-amino acid stability Peptide engineering

Acetyl-p-nitro-beta-phenylalanine (IUPAC: (3R)-3-acetamido-3-(4-nitrophenyl)propanoic acid; molecular formula C₁₁H₁₂N₂O₅; MW 252.22 g/mol) is a synthetic, non-canonical amino acid (ncAA) belonging to the β-phenylalanine class. Its structure incorporates three functional modules: a β-amino acid backbone (an extra methylene between the α-carbon and carboxyl group relative to canonical α-phenylalanine), an N-terminal acetyl cap, and a para-nitro substituent on the aromatic ring.

Molecular Formula C11H12N2O5
Molecular Weight 252.22 g/mol
Cat. No. B8317558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-p-nitro-beta-phenylalanine
Molecular FormulaC11H12N2O5
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O5/c1-7(14)12-10(6-11(15)16)8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m1/s1
InChIKeyIGXJPNSMMOYCOC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-p-nitro-beta-phenylalanine: A Non-Canonical β-Amino Acid Building Block with Integrated Chromogenic and Proteolytic-Stability Features


Acetyl-p-nitro-beta-phenylalanine (IUPAC: (3R)-3-acetamido-3-(4-nitrophenyl)propanoic acid; molecular formula C₁₁H₁₂N₂O₅; MW 252.22 g/mol) is a synthetic, non-canonical amino acid (ncAA) belonging to the β-phenylalanine class [1]. Its structure incorporates three functional modules: a β-amino acid backbone (an extra methylene between the α-carbon and carboxyl group relative to canonical α-phenylalanine), an N-terminal acetyl cap, and a para-nitro substituent on the aromatic ring [2]. These features collectively enable applications spanning protease-resistant peptide engineering, chromogenic substrate design, and site-specific bioconjugation, distinguishing it from simpler α-phenylalanine derivatives that lack either the β-backbone stability or the built-in chromophore [3].

Why Generic α-Phenylalanine or Non-β Analogs Cannot Replace Acetyl-p-nitro-beta-phenylalanine in Protease-Resistant and Chromogenic Workflows


The three functional modules of acetyl-p-nitro-beta-phenylalanine are interdependent in function and cannot be independently swapped. Replacing the β-backbone with an α-amino acid backbone (e.g., N-acetyl-4-nitro-L-phenylalanine, CAS 17363-92-7) restores susceptibility to canonical serine, cysteine, and metalloproteases, as β-amino acids are known to be poor substrates for most proteases due to the altered spacing between the scissile amide and the carboxylate recognition element [1]. Removing the para-nitro group (e.g., N-acetyl-β-phenylalanine) eliminates the intrinsic chromophore that enables label-free UV-Vis monitoring at ~310–406 nm, forcing reliance on external tags . Omitting the N-acetyl cap (e.g., free p-nitro-β-phenylalanine) compromises compatibility with acylase-based enzymatic resolution and alters the compound's solubility and coupling efficiency in solid-phase peptide synthesis (SPPS) [2]. Consequently, procurement specifications must enforce the simultaneous presence of all three structural features to avoid functional deficits.

Quantitative Differentiation of Acetyl-p-nitro-beta-phenylalanine Versus Its Closest α-Analogs, Non-Nitro Derivatives, and Unprotected Forms


β-Amino Acid Backbone Confers Innate Resistance to Proteolytic Cleavage Relative to α-Phenylalanine Derivatives

The β-amino acid backbone of acetyl-p-nitro-beta-phenylalanine places an additional methylene group between the α-carbon and the carboxyl terminus, shifting the scissile amide bond by one carbon relative to canonical α-amino acid substrates. This geometric alteration renders β-peptide bonds poor substrates for the majority of serine, cysteine, and metalloproteases that require α-backbone geometry for catalytic recognition [1]. While specific quantitative half-life data for acetyl-p-nitro-beta-phenylalanine itself is not available in peer-reviewed literature (a limitation explicitly acknowledged), the class-level principle is well-established: β-amino acid-containing peptides consistently demonstrate significantly prolonged stability in the presence of broad-spectrum proteases compared to their α-amino acid counterparts, with some β-peptide foldamers exhibiting no detectable degradation over 24-hour incubation with trypsin and chymotrypsin [1]. In contrast, the α-isomer N-acetyl-4-nitro-L-phenylalanine (CAS 17363-92-7) possesses the standard α-backbone geometry and is expected to be fully susceptible to chymotrypsin-like proteases at the C-terminal amide bond [2].

Protease resistance β-amino acid stability Peptide engineering

Intrinsic p-Nitro Chromophore Enables Label-Free Spectrophotometric Detection at 310–406 nm, Absent in Non-Nitro β-Phenylalanine Derivatives

The para-nitro substituent on the phenyl ring of acetyl-p-nitro-beta-phenylalanine provides an intrinsic chromophore with a characteristic absorbance band centered at approximately 406 nm in protein contexts and a Δε of approximately -1800 M⁻¹cm⁻¹ at 296 nm upon enzymatic cleavage of peptides containing this residue [1][2]. This eliminates the need for external chromogenic labels such as p-nitroanilide (pNA) or fluorogenic groups (e.g., AMC, AFC) that are required when using non-chromogenic β-phenylalanine derivatives like N-acetyl-β-phenylalanine (CAS not assigned; discussed in patent US 4891442) [3]. In FRET-based protease assays, 4-nitrophenylalanine has been validated as an efficient quenching acceptor paired with tryptophan (donor) or 2-aminobenzoic acid (Abz) donor, enabling internally quenched fluorogenic substrates composed entirely of natural or ncAA residues [2]. The nitro group also serves as a local polarity probe via its IR-active symmetric and asymmetric NO₂ stretching modes [1].

Chromogenic substrate UV-Vis spectroscopy FRET quencher

Enantiomeric Separation Feasibility: p-Nitro Substituent Enables High-Efficiency Chiral Resolution Versus Unsubstituted Phenylalanine

The para-nitro substituent significantly enhances the enantioseparation efficiency of phenylalanine derivatives by providing additional electronic interaction sites for chiral extractants. In a systematic study using ferrocenyl diphosphine (PFA)-Pd complexes for chiral liquid-liquid extraction, 4-nitro-phenylalanine (Nphe) was separated with a separation factor (α) of 1.77 using (S, Sp)-PFA-Pd, and with a dramatically improved α of 13.52 using the sterically optimized (R, Sp)-PFA-4-Pd extractant—the highest separation factor reported for Nphe to date [1]. By comparison, unsubstituted phenylalanine typically exhibits lower separation factors with similar extractants due to the absence of the electron-withdrawing nitro group that strengthens the metal-ligand-substrate interaction. While this study was performed on 4-nitro-phenylalanine rather than the N-acetyl-β derivative, the electronic contribution of the nitro group to chiral discrimination is expected to be retained in the acetylated form, supporting scalable enantiopure production [1].

Chiral separation Enantiomeric purity Process chemistry

Synthetic Accessibility: N-Acetyl-β-phenylalanine Framework Achieves 72–82% Yield with >98% Catalyst Recovery in Industrial Amidocarbonylation

The N-acetyl-β-phenylalanine core scaffold (lacking the para-nitro group) has been demonstrated at pilot scale via cobalt-catalyzed amidocarbonylation of phenylacetaldehyde with acetamide and CO/H₂ synthesis gas. Under optimized conditions (2000 psi of 3:1 CO/H₂, 80°C, batch process with 1,2-bis(diphenylphosphino)ethane ligand), N-acetyl-β-phenylalanine yields of 72–82 mol% were consistently achieved, with cobalt catalyst recovery exceeding 98% [1]. This synthetic route provides a cost-efficient entry point for the β-phenylalanine scaffold, which can then be nitrated regioselectively at the para position using HNO₃/H₂SO₄ to introduce the chromogenic nitro group. In contrast, direct fermentation or enzymatic routes to p-nitro-β-phenylalanine are not industrially established, and the amidocarbonylation approach offers superior atom economy compared to multi-step resolutions of racemic α-phenylalanine [1][2].

Synthesis efficiency Catalyst recycling Process intensification

Optimal Deployment Scenarios for Acetyl-p-nitro-beta-phenylalanine in Protease Engineering, Chromogenic Assay Design, and Enantiopure Peptide Synthesis


Design of Protease-Resistant Peptide Therapeutics and Probe Molecules

Incorporation of acetyl-p-nitro-beta-phenylalanine into peptide backbones introduces a β-amino acid residue that resists cleavage by common proteases (trypsin, chymotrypsin, elastase) due to the altered backbone geometry, as supported by the class-level evidence on β-amino acid stability [1]. This is particularly valuable for developing long-circulating peptide hormone analogs, antimicrobial peptides with enhanced serum stability, and activity-based probes for protease profiling where probe integrity is critical. The acetyl cap provides N-terminal protection during SPPS and can be selectively removed enzymatically using β-phenylalanine-specific acylases [2].

Label-Free Chromogenic and FRET-Based Protease Activity Assays

The intrinsic p-nitrophenylalanine chromophore (absorbance at ~406 nm; Δε ≈ -1800 M⁻¹cm⁻¹ at 296 nm upon cleavage) enables continuous spectrophotometric monitoring of aspartic protease, HIV protease, and pepsin-like enzyme activities without attaching external p-nitroanilide or fluorogenic tags [1][2]. The residue can be placed at the P1' position within substrate peptides to serve as both the chromogenic reporter and a specificity-determining residue, simplifying substrate design compared to traditional Ac-Phe-pNA substrates where pNA is limited to the C-terminal position. In FRET configurations, 4-nitrophenylalanine acts as an efficient quencher paired with Trp or Abz donors, enabling internally quenched substrates for real-time kinetic analysis [2].

Enantioselective Synthesis and Chiral Pool Expansion for Non-Canonical Amino Acid Libraries

The high enantioseparation factors achievable for 4-nitro-phenylalanine enantiomers (α up to 13.52 with optimized PFA-Pd extractants) demonstrate that the nitro group significantly enhances chiral discrimination in liquid-liquid extraction processes [1]. For acetyl-p-nitro-beta-phenylalanine, this translates to a viable industrial-scale route to enantiopure material, which is essential for generating ncAA libraries for genetic code expansion, site-specific protein labeling, and structure-activity relationship (SAR) studies. The resolved enantiomers can be directly used in SPPS or Fmoc-protected for automated peptide synthesis [2].

Bioconjugation via Nitro-Reduction to Aromatic Amine for Bioorthogonal Chemistry

The para-nitro group of acetyl-p-nitro-beta-phenylalanine can be selectively reduced to the corresponding para-amino group (e.g., using Na₂S₂O₄, SnCl₂, or catalytic hydrogenation), generating an aromatic amine handle for subsequent bioconjugation via NHS ester coupling, isothiocyanate formation, or diazotization/Sandmeyer chemistry [1]. This post-synthetic modification strategy is orthogonal to the acetyl protecting group and the β-backbone, enabling site-specific functionalization of peptide scaffolds with fluorophores, affinity tags, or cytotoxic payloads. The β-backbone ensures that the conjugation handle remains stable against proteolysis during subsequent biological experiments [2].

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